[6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol
CAS No.: 1799327-42-6
Cat. No.: VC8427572
Molecular Formula: C17H19FN2O
Molecular Weight: 286.34 g/mol
* For research use only. Not for human or veterinary use.
![[6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol - 1799327-42-6](/images/structure/VC8427572.png)
Specification
CAS No. | 1799327-42-6 |
---|---|
Molecular Formula | C17H19FN2O |
Molecular Weight | 286.34 g/mol |
IUPAC Name | [6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol |
Standard InChI | InChI=1S/C17H19FN2O/c1-17(2)10-19-14-8-12(15(9-21)20-16(14)17)7-11-3-5-13(18)6-4-11/h3-6,8,19,21H,7,9-10H2,1-2H3 |
Standard InChI Key | ZYXWNGVEUOLFPW-UHFFFAOYSA-N |
SMILES | CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)CO)C |
Canonical SMILES | CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)CO)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, [6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol, reflects its fused pyrrolopyridine core. The molecular formula is C₁₇H₁₉FN₂O, with a molecular weight of 286.34 g/mol . Its CAS registry number, 1799327-42-6, serves as a unique identifier for commercial and regulatory purposes .
Table 1: Key Identifiers and Synonyms
Property | Value |
---|---|
CAS Number | 1799327-42-6 |
Molecular Formula | C₁₇H₁₉FN₂O |
Molecular Weight | 286.34 g/mol |
Synonyms | SCHEMBL16830814, TQR0885, MFCD31925649 |
Structural Features
The molecule comprises a pyrrolo[3,2-b]pyridine scaffold, a bicyclic system merging pyrrole and pyridine rings. Critical substituents include:
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A 4-fluorobenzyl group at position 6, introducing aromatic and electron-withdrawing characteristics.
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3,3-Dimethyl groups on the pyrrolidine moiety, enhancing steric bulk and conformational rigidity.
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A hydroxymethyl (-CH₂OH) group at position 5, enabling hydrogen bonding and derivatization .
Synthetic Routes and Purification
Purification and Quality Control
Commercial samples are specified at ≥97% purity, typically verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy . The compound’s limited solubility in aqueous media necessitates purification using organic solvents like dichloromethane or ethyl acetate.
Physicochemical Properties
Thermodynamic and Spectral Data
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LogP (Octanol-Water): ~3.1 (moderate lipophilicity, driven by the fluorobenzyl and dimethyl groups).
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Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl), 3 acceptors (pyridine N, hydroxyl O, F) .
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
LogP | 3.1 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 52.3 Ų (estimated) |
Applications in Research
Pharmaceutical Intermediate
The structural complexity and modular substituents position this compound as a potential building block for drug discovery. Its pyrrolopyridine core is prevalent in kinase inhibitors and neurotransmitter analogs. For example, the PubChem derivative CID 126970793 is annotated as an XIAP/cIAP1 antagonist, implicating the parent alcohol in apoptosis pathway research .
Materials Science
The conjugated π-system and fluorinated aryl group suggest utility in organic electronics or metal-organic frameworks (MOFs). A study on nickel(II) complexes with triazole-pyridine ligands (e.g., ) demonstrates how analogous heterocycles coordinate transition metals, a property exploitable in catalysis or sensing.
Future Research Directions
Structural Elucidation
X-ray crystallography or advanced NMR studies are needed to resolve the compound’s tautomeric equilibrium and solid-state packing. Techniques described for related nickel complexes could be adapted.
Biological Screening
Screening against cancer cell lines or protein targets (e.g., kinases, GPCRs) may uncover therapeutic potential. The fluorobenzyl group’s role in modulating blood-brain barrier penetration warrants investigation.
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